molecular formula C8H6ClN3O2 B11890367 Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Cat. No.: B11890367
M. Wt: 211.60 g/mol
InChI Key: UXSYWFRKIDBTEG-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a chloro group, which can be further functionalized. This makes it a versatile intermediate for the synthesis of various biologically active molecules .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-3-10-12-7(9)6(4)11-5/h2-3,11H,1H3

InChI Key

UXSYWFRKIDBTEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=NC(=C2N1)Cl

Origin of Product

United States

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